
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide, also known as CTET, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide can prevent the degradation of proteins that are important for cell survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been shown to have anti-inflammatory and anti-oxidant effects. N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to be relatively stable under a variety of conditions. However, one limitation of using N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is its potential for off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide. One area of interest is the development of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide and its effects on cellular pathways. Finally, the potential for drug-drug interactions with N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide should be further explored to ensure its safe use in clinical settings.
Conclusion:
In conclusion, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. While further studies are needed to fully understand its mechanism of action and potential side effects, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide represents a promising avenue for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide involves the reaction of 4-cyclohexyl-5-methyl-2-thiazolamine with 3-chloro-1-propenylsulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide in high purity.
Aplicaciones Científicas De Investigación
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(4-cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-3-22(19,20)10-9-13(18)16-15-17-14(11(2)21-15)12-7-5-4-6-8-12/h3,12H,1,4-10H2,2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMPZMFQLGGITA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCS(=O)(=O)C=C)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

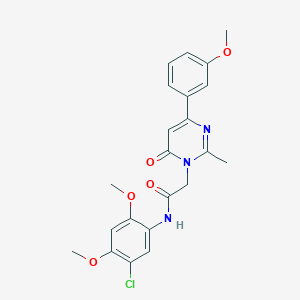
![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)
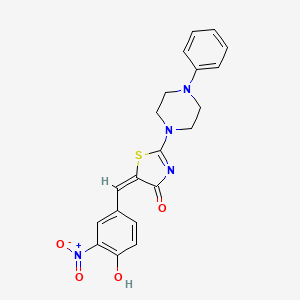
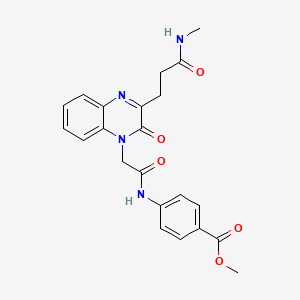
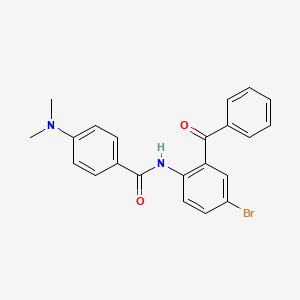
![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)
![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)
![(E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B2412928.png)
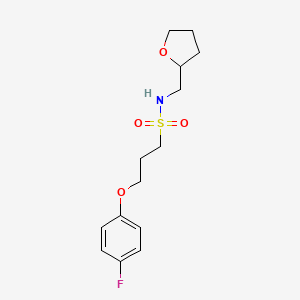

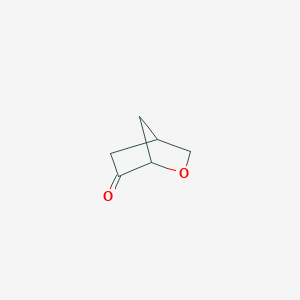

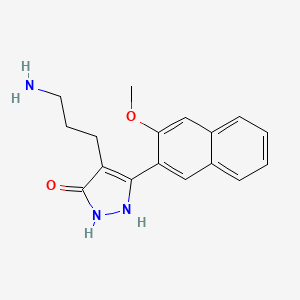
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)